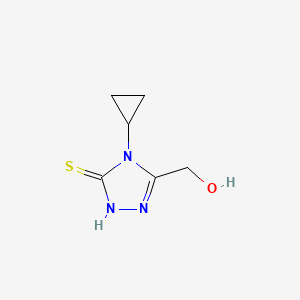

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

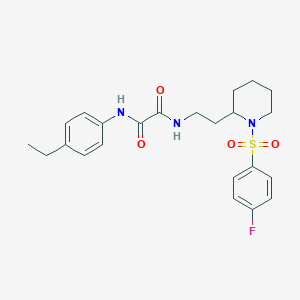

“(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C6H9N3OS . It has a molecular weight of 171.22 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3OS/c10-3-5-7-8-6(11)9(5)4-1-2-4/h4,10H,1-3H2,(H,8,11) . This indicates that the molecule contains a cyclopropyl group attached to a triazole ring, which is further connected to a sulfanyl group and a methanol group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 2-Alkyl- and 2-Arylsulfanyl-1-aminocyclopropanecarboxylic Acids A study by Clerici, Gelmi, and Pocar (1999) details the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, which are precursors for the preparation of 2-sulfanyl-1-aminocyclopropanecarboxylic acids. These compounds are relevant due to their sulfanyl-substituted structures, similar to the chemical of interest (Clerici, Gelmi, & Pocar, 1999).

Catalytic Applications of Triazolylmethanol-Cu(I) Complexes Ozcubukcu et al. (2009) developed a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex is an effective catalyst for Huisgen 1,3-dipolar cycloadditions, a reaction type pertinent to the study of triazolylmethanol compounds (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Structural and Urease Inhibitory Studies of Triazole Ligand Complexes Fang et al. (2019) explored the synthesis and characterization of dinuclear cobalt and nickel complexes with a mercaptoacetic acid substituted 1,2,4-triazole ligand. These complexes exhibited significant urease inhibitory activities, highlighting the potential biological applications of triazole derivatives (Fang et al., 2019).

Microwave-Assisted Synthesis of Triazolylmethanol Derivatives Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of triazolylmethanol derivatives using microwave-assisted Fries rearrangement. The study provides insights into efficient and green chemistry approaches for synthesizing such compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Biological and Pharmaceutical Research

Synthesis and Pharmacological Properties of Triazolylmethanol Derivatives Maliszewska-Guz et al. (2005) synthesized various 4H-1,2,4-triazole derivatives and investigated their pharmacological effects on the central nervous system. Their study emphasizes the importance of triazolyl compounds in medicinal chemistry (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).

Antiproliferative and Antilipolytic Activities of Triazolyl Benzene Derivatives Shkoor et al. (2021) synthesized a series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and evaluated their antiproliferative and antilipolytic activities. Their findings suggest potential therapeutic applications of these compounds in treating obesity-related cancers (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).

Lipase and α-Glucosidase Inhibition by Triazolyl Acetohydrazide Derivatives Bekircan, Ülker, and Menteşe (2015) conducted a study on the synthesis of novel heterocyclic compounds derived from triazolyl acetohydrazides, demonstrating their inhibitory activities against lipase and α-glucosidase. This highlights the potential of triazolyl derivatives in the development of treatments for metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets.

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially resulting in the observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, viral replication, cancer cell proliferation, bacterial growth, and more .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety could potentially enhance the compound’s pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Based on the known biological activities of 1,2,4-triazole derivatives, the compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Safety and Hazards

Propriétés

IUPAC Name |

4-cyclopropyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c10-3-5-7-8-6(11)9(5)4-1-2-4/h4,10H,1-3H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSBIZKALULEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2520740.png)

![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2520744.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)

![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)